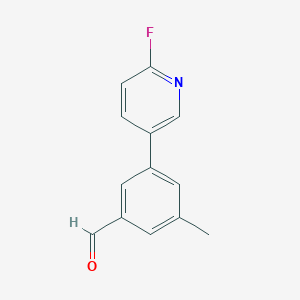

3-(6-Fluoropyridin-3-yl)-5-methylbenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fluoropyridines are a class of compounds that have been the subject of much research due to their interesting and unusual physical, chemical, and biological properties . They are less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .

Synthesis Analysis

The synthesis of fluoropyridines is a challenging problem. Various methods for the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles have been presented .Molecular Structure Analysis

The molecular structure of fluoropyridines is characterized by the presence of a fluorine atom attached to a pyridine ring. The exact structure would depend on the position of the fluorine atom and any other substituents on the ring .Chemical Reactions Analysis

Fluoropyridines can undergo various chemical reactions, including substitution reactions and cyclization . The exact reactions would depend on the specific structure of the fluoropyridine and the reaction conditions.Physical And Chemical Properties Analysis

Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The exact physical and chemical properties would depend on the specific structure of the fluoropyridine .Applications De Recherche Scientifique

Radiopharmaceuticals Synthesis

3-(6-Fluoropyridin-3-yl)-5-methylbenzaldehyde: can be utilized in the synthesis of fluorine-18 labeled compounds . These compounds are significant in the field of nuclear medicine for positron emission tomography (PET) imaging. The introduction of a fluorine-18 atom into bioactive molecules allows for the non-invasive tracking of biological processes in real-time.

Agricultural Chemical Development

The compound’s fluorinated structure makes it a valuable precursor in developing new agricultural products . Fluorine atoms in lead structures can result in improved physical, biological, and environmental properties of agrochemicals. This can lead to the creation of more effective pesticides and herbicides with potentially lower toxicity and better environmental compatibility.

Organic Synthesis Intermediate

As an intermediate in organic synthesis, 3-(6-Fluoropyridin-3-yl)-5-methylbenzaldehyde can contribute to the preparation of various heterocyclic compounds . These compounds are foundational in creating pharmaceuticals and can lead to the discovery of new drugs with enhanced efficacy and safety profiles.

Material Science

In material science, this compound can be used to synthesize fluorinated polymers and coatings . Such materials are known for their high resistance to solvents, acids, and bases, making them suitable for protective coatings and specialty plastics in harsh chemical environments.

Enzymatic Synthesis of Fluorinated Compounds

Enzymatic pathways can utilize 3-(6-Fluoropyridin-3-yl)-5-methylbenzaldehyde for the synthesis of complex fluorinated compounds . These compounds have applications in pharmaceuticals, where the introduction of fluorine can alter the biological activity and metabolic stability of therapeutic agents.

Biological Imaging Agents

The compound can serve as a precursor for the development of imaging agents used in biological research . Fluorinated compounds can be designed to bind selectively to certain proteins or cellular structures, allowing for the visualization of cellular processes, disease progression, and the efficacy of therapeutic interventions.

Mécanisme D'action

Target of Action

Similar compounds such as 6-fluoro-3-pyridinylboronic acid are often used in organic synthesis . These compounds are known to interact with various biological targets, depending on the specific context of their use.

Mode of Action

Compounds like 6-fluoro-3-pyridinylboronic acid are often used in suzuki–miyaura cross-coupling reactions , a type of palladium-catalyzed carbon-carbon bond-forming reaction. This suggests that “3-(6-Fluoropyridin-3-yl)-5-methylbenzaldehyde” might interact with its targets through similar mechanisms, leading to changes at the molecular level.

Biochemical Pathways

Given its potential use in organic synthesis , it’s plausible that it could be involved in various biochemical pathways, depending on the context of its use.

Result of Action

Given its potential use in organic synthesis , it’s likely that its action would result in the formation of new organic compounds.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(6-fluoropyridin-3-yl)-5-methylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO/c1-9-4-10(8-16)6-12(5-9)11-2-3-13(14)15-7-11/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUAAIOAJDZTJRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=CN=C(C=C2)F)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(6-Fluoropyridin-3-yl)-5-methylbenzaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2856728.png)

![(2Z)-N-(4-chlorophenyl)-2-[(2-fluoro-4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2856729.png)

![N-[1-[2-(3-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide,monohydrochloride](/img/structure/B2856734.png)

![5-Methoxy-4-[(4-methoxyphenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2856737.png)

![2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2856740.png)

![2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride](/img/structure/B2856744.png)

![4-(dimethylsulfamoyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2856746.png)